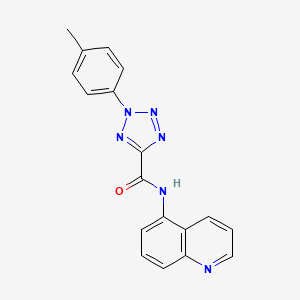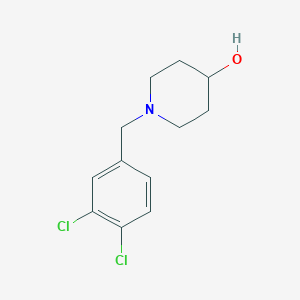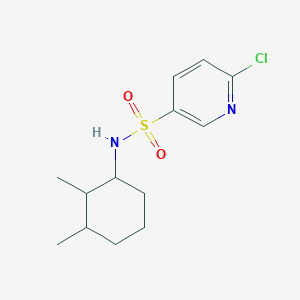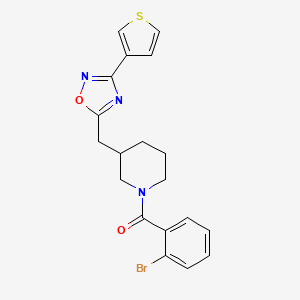![molecular formula C26H25FN4O2S B2448909 N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242988-07-3](/img/no-structure.png)
N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O2S and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
A study by Kambappa et al. (2017) explored derivatives of N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide for anti-angiogenic and DNA cleavage activities. These compounds demonstrated significant inhibition of angiogenesis in vivo and varied DNA binding/cleavage abilities, suggesting potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Met Kinase Inhibition
Research by Schroeder et al. (2009) identified compounds, including derivatives of the target molecule, as selective Met kinase inhibitors. These demonstrated tumor stasis in Met-dependent gastric carcinoma models, indicating their potential in cancer therapy (Schroeder et al., 2009).
Radiosynthesis for Imaging
Labas et al. (2009) focused on labeling a NR2B selective NMDA receptor antagonist, closely related to the target compound, for in vivo imaging using positron emission tomography. This highlights its application in neurological research (Labas et al., 2009).
Inotropic Activity
A study by Liu et al. (2009) synthesized and evaluated derivatives for inotropic activity, with some showing significant effects compared to standard drugs. This suggests their potential in treating heart-related conditions (Liu et al., 2009).
Dual c-Met/VEGFR2 Inhibition
Raeppel et al. (2009) designed and synthesized derivatives targeting c-Met and VEGFR2 tyrosine kinases. They displayed potent in vitro inhibition and efficacy in tumor models, indicating their role in cancer treatment (Raeppel et al., 2009).
Antimicrobial Activity
Kolisnyk et al. (2015) studied the antimicrobial activity of related compounds, finding them more effective than reference drugs against certain bacterial strains and fungi, suggesting their potential in antimicrobial therapy (Kolisnyk et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves the reaction of 4-fluorobenzylamine with 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "4-fluorobenzylamine", "7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "Piperidine-3-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Methanol", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid N-hydroxysuccinimide ester", "React 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid with N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) and triethylamine (TEA) at room temperature for 24 hours to obtain the N-hydroxysuccinimide ester intermediate.", "Step 2: Synthesis of N-(4-fluorobenzyl)-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxamide", "React 4-fluorobenzylamine with the N-hydroxysuccinimide ester intermediate in dimethylformamide (DMF) and TEA at room temperature for 24 hours to obtain the amide intermediate.", "Step 3: Synthesis of N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide", "React the amide intermediate with piperidine-3-carboxylic acid in DMF and TEA at room temperature for 24 hours to obtain the final product.", "Step 4: Purification of the final product", "Purify the final product by precipitation in ethyl acetate, washing with methanol, and drying under vacuum.", "Step 5: Characterization of the final product", "Characterize the final product by melting point determination, NMR spectroscopy, and mass spectrometry." ] } | |
CAS RN |
1242988-07-3 |
Molecular Formula |
C26H25FN4O2S |
Molecular Weight |
476.57 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C26H25FN4O2S/c1-16-4-8-18(9-5-16)21-15-34-23-22(21)29-26(30-25(23)33)31-12-2-3-19(14-31)24(32)28-13-17-6-10-20(27)11-7-17/h4-11,15,19H,2-3,12-14H2,1H3,(H,28,32)(H,29,30,33) |
InChI Key |
TYDZPBHGZUPRNV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2448832.png)

![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid](/img/structure/B2448834.png)
![(E)-4-(Dimethylamino)-N-[3-[2-(dimethylamino)-2-oxoethyl]oxetan-3-yl]but-2-enamide](/img/structure/B2448835.png)




![N-(4-bromo-2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2448845.png)
![2-Chloro-N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]propanamide](/img/structure/B2448846.png)
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2448847.png)

